![molecular formula C12H13N3O2 B2994609 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid CAS No. 752934-22-8](/img/structure/B2994609.png)
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid
Overview
Description
“4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” is a compound with the molecular formula C10H8N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid”, is characterized by a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have shown significant antibacterial activity. For instance, certain compounds synthesized from imidazole have exhibited marked activity against E. coli , S. aureus , and B. subtillis .
Antimycobacterial Activity
Imidazole derivatives have also been reported to possess antimycobacterial properties . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.
Anti-inflammatory Activity
Certain indole derivatives, which are structurally similar to imidazole derivatives, have demonstrated anti-inflammatory activities . This suggests that “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” may also have potential anti-inflammatory applications.
Antitumor Activity
Imidazole derivatives have been reported to exhibit antitumor activities . This suggests that they could be used in the development of new anticancer drugs.
Antidiabetic Activity
Imidazole derivatives have also shown antidiabetic activities . This indicates that they could be used in the treatment of diabetes.
Antioxidant Activity
Some imidazole derivatives have shown good scavenging potential, indicating their potential as antioxidants .
Mechanism of Action
Target of Action
The primary target of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid is the bacterial CYP199A4 enzyme . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances.
Mode of Action
The compound binds to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with changes in the intensities of the δ and α bands .
Biochemical Pathways
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution
Result of Action
The compound is a substrate for the CYP199A4 enzyme and is oxidized to generate a metabolite derived from ring opening of the imidazolyl ring: 4-[[2-(formylamino)acetyl]amino]benzoic acid
Future Directions
The future directions for research on “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” and other imidazole derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given the broad range of biological activities demonstrated by imidazole derivatives, they may have potential applications in the development of new drugs .
properties
IUPAC Name |
4-(2-imidazol-1-ylethylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCORTMAEMWZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.